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Compound Name: DiSulfo-ICG hydrazide

Cat. No.: B12375484 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
DiSulfo-ICG hydrazide is a near-infrared (NIR) fluorescent dye designed for the sensitive

detection and quantification of biomolecules containing aldehyde or ketone groups. Its

application in flow cytometry is particularly valuable for analyzing cell surface glycosylation

patterns, a critical aspect of cell signaling, immune recognition, and disease pathology. The

dye's spectral properties in the NIR region (excitation ~780 nm, emission ~800 nm) minimize

interference from cellular autofluorescence, leading to an improved signal-to-noise ratio and

enhanced detection sensitivity.[1]

This application note provides a detailed protocol for labeling cell surface glycoproteins with

DiSulfo-ICG hydrazide for subsequent analysis by flow cytometry. The methodology is based

on the chemical ligation between the hydrazide moiety of the dye and aldehyde groups

generated on cell surface glycans through mild periodate oxidation.

Principle of Detection
The labeling strategy involves a two-step process:

Oxidation: Treatment of live cells with a low concentration of sodium periodate (NaIO₄) at a

reduced temperature selectively oxidizes the cis-diol groups of sialic acid residues on cell
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surface glycoproteins, generating reactive aldehyde groups. This mild oxidation is crucial for

maintaining cell viability.

Labeling: The hydrazide group of DiSulfo-ICG hydrazide nucleophilically attacks the

generated aldehyde groups, forming a stable covalent hydrazone bond. The cells are now

fluorescently labeled and ready for flow cytometric analysis.

The intensity of the NIR fluorescence is directly proportional to the abundance of sialylated

glycoproteins on the cell surface, allowing for quantitative comparisons between different cell

populations.

Data Presentation
Spectral Properties of DiSulfo-ICG

Parameter Wavelength (nm) Notes

Maximum Excitation ~780
Compatible with red/NIR lasers

on modern flow cytometers.

Maximum Emission ~800

Detected in a far-red/NIR

channel, minimizing spectral

overlap with common

fluorophores.

Recommended Starting Conditions for Staining Protocol
The following table provides recommended starting concentrations and incubation times. Note:

These parameters should be optimized for each specific cell type and experimental setup to

achieve the best results.
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Step Reagent Concentration
Incubation
Time

Temperature

Oxidation

Sodium

Periodate

(NaIO₄)

1-2 mM 15-20 minutes 4°C (on ice)

Labeling
DiSulfo-ICG

hydrazide
10-50 µM 30-60 minutes

Room

Temperature

Experimental Protocols
Materials and Reagents

Cells of interest (e.g., Jurkat, CHO, or other mammalian cell lines)

DiSulfo-ICG hydrazide

Anhydrous Dimethyl Sulfoxide (DMSO)

Sodium Periodate (NaIO₄)

Phosphate-Buffered Saline (PBS), pH 7.4

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin or Fetal Bovine

Serum)

Viability dye (optional, e.g., Propidium Iodide or a fixable viability dye)

Flow cytometry tubes

Preparation of Reagents
DiSulfo-ICG hydrazide Stock Solution (10 mM):

Prepare the stock solution by dissolving the appropriate amount of DiSulfo-ICG
hydrazide powder in anhydrous DMSO.

Vortex thoroughly to ensure complete dissolution.
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Store in small aliquots at -20°C, protected from light and moisture.

Sodium Periodate Solution (100 mM):

Prepare a 100 mM stock solution of NaIO₄ in PBS, pH 7.4.

This solution should be prepared fresh before each experiment and protected from light.

Staining Protocol
Cell Preparation:

Harvest cells and wash them once with ice-cold PBS.

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10⁶ cells/mL.

Oxidation of Cell Surface Glycans:

To the cell suspension, add the 100 mM NaIO₄ stock solution to a final concentration of 1-

2 mM.

Incubate the cells on ice (4°C) in the dark for 15-20 minutes.

Quench the oxidation reaction by washing the cells twice with 10 mL of ice-cold Flow

Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.

Labeling with DiSulfo-ICG hydrazide:

After the final wash, resuspend the cell pellet in Flow Cytometry Staining Buffer to a

concentration of 1-5 x 10⁶ cells/mL.

Add the 10 mM DiSulfo-ICG hydrazide stock solution to the cell suspension to a final

concentration of 10-50 µM.

Incubate at room temperature for 30-60 minutes, protected from light.

Washing:
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After incubation, wash the cells twice with 10 mL of Flow Cytometry Staining Buffer to

remove any unbound dye.

Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.

Final Resuspension and Analysis:

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer

for analysis.

If desired, add a viability dye according to the manufacturer's protocol to exclude dead

cells from the analysis.

Keep the cells on ice and protected from light until analysis on a flow cytometer.

Flow Cytometry Analysis
Instrument Setup:

Use a flow cytometer equipped with a laser that can excite the DiSulfo-ICG dye (e.g., a

red laser around 640 nm or a dedicated NIR laser around 785 nm). While a 785 nm laser

is optimal, a 640 nm laser can often provide sufficient excitation for ICG and its

derivatives.

Set the emission filter to collect the signal in the near-infrared range (e.g., a bandpass

filter around 820/60 nm).

It is crucial to set the voltage for the NIR detector appropriately to ensure that the negative

(unstained and oxidized-only) population is on scale and the positive signal from stained

cells is within the linear range of detection.

Controls:

Unstained Cells: To set the baseline fluorescence and gate for the negative population.

Oxidized-Only Cells (No Dye): To ensure that the oxidation step itself does not cause an

increase in fluorescence in the detection channel.
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Dye-Only Cells (No Oxidation): To control for non-specific binding of the DiSulfo-ICG
hydrazide to the cell surface.

Data Acquisition and Analysis:

Acquire data for each sample, collecting a sufficient number of events for statistical

analysis.

Gate on the live, single-cell population.

Analyze the fluorescence intensity in the NIR channel to quantify the level of cell surface

glycosylation. The Mean Fluorescence Intensity (MFI) and the percentage of positive cells

can be used as quantitative metrics.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Chemical Labeling of Cell Surface Glycoproteins

Step 1: Oxidation

Step 2: Labeling

Step 3: Analysis

Cell with Sialylated Glycoproteins

Cell with Aldehyde Groups

 Mild Oxidation at 4°C

Sodium Periodate (NaIO4)

Cell with Aldehyde Groups

DiSulfo-ICG Hydrazide

Fluorescently Labeled Cell

Fluorescently Labeled Cell

 Hydrazone Bond Formation

Flow Cytometer

 NIR Excitation & Emission

Click to download full resolution via product page

Caption: Workflow for labeling cell surface glycoproteins with DiSulfo-ICG hydrazide.
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Experimental Workflow for Flow Cytometry

Start: Cell Culture

Harvest & Wash Cells

Oxidize with NaIO4
(15-20 min, 4°C)

Wash Cells (x2)

Label with DiSulfo-ICG Hydrazide
(30-60 min, RT)

Wash Cells (x2)

Analyze on Flow Cytometer

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for DiSulfo-ICG hydrazide staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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